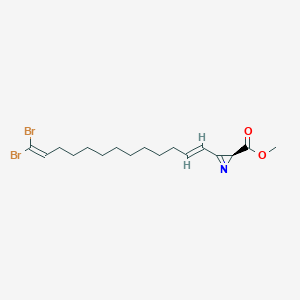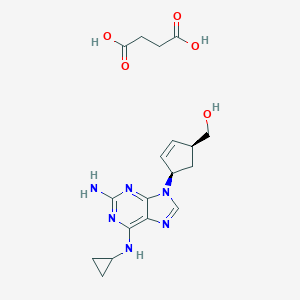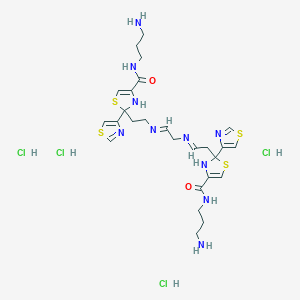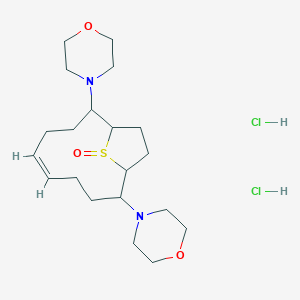
Antazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antazirine is a heterocyclic compound with a pyridine ring and an imidazole ring fused together. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Oxidation and Degradation Pathways
Antazirine, as part of the broader category of antipyrine compounds, has been studied for its reaction kinetics and degradation pathways when exposed to oxidizing agents like chlorine dioxide. This research is relevant in understanding how antazirine behaves in various environmental conditions, particularly in aquatic environments. The reaction of antazirine with chlorine dioxide follows second-order kinetics, and specific structural changes occur during the reaction, including vulnerability of certain bonds under electrophilic attack. Such insights are crucial in assessing the environmental impact and removal processes of antazirine in water treatment facilities (Jia, Feng, Liu, & Zhang, 2017).
Photocatalytic Removal Studies
The efficiency of photocatalytic processes in removing antazirine has been explored, particularly under visible light. Studies on multiwall carbon nanotubes/BiOI photocatalysts show enhanced photodegradation of antazirine under visible light, marking a significant step in removing pharmaceutical compounds from water. This research contributes to developing more effective and energy-efficient methods for treating water contaminated with pharmaceuticals like antazirine (Gao, Yin, Feng, Liu, Du, Duan, & Zhang, 2020).
Antiviral and Antibacterial Applications
Antazirine, under the broader category of azoloazine compounds, has been investigated for its potential in creating antiviral and antibacterial preparations. This area of research is significant in developing new therapeutic agents, particularly those effective against various viruses and bacteria. The synthesis and study of antazirine's antiviral activity could pave the way for novel treatments for infectious diseases (Chupakhin, Charushin, & Rusinov, 2016).
Synthesis and Application in Natural Product Chemistry
The total synthesis of antazirine, particularly its geometrical isomers, has been achieved, which is a significant advancement in the field of natural product chemistry. This synthesis is crucial for the development of new pharmaceuticals and for understanding the structural and functional aspects of these natural products (Kadam & Sudhakar, 2015).
Eigenschaften
CAS-Nummer |
170554-75-3 |
|---|---|
Produktname |
Antazirine |
Molekularformel |
C17H25Br2NO2 |
Molekulargewicht |
435.2 g/mol |
IUPAC-Name |
methyl (2S)-3-[(1E)-13,13-dibromotrideca-1,12-dienyl]-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C17H25Br2NO2/c1-22-17(21)16-14(20-16)12-10-8-6-4-2-3-5-7-9-11-13-15(18)19/h10,12-13,16H,2-9,11H2,1H3/b12-10+/t16-/m0/s1 |
InChI-Schlüssel |
KUIICVNFNJTIGS-TYZQSYOASA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C(=N1)/C=C/CCCCCCCCCC=C(Br)Br |
SMILES |
COC(=O)C1C(=N1)C=CCCCCCCCCCC=C(Br)Br |
Kanonische SMILES |
COC(=O)C1C(=N1)C=CCCCCCCCCCC=C(Br)Br |
Synonyme |
antazirine antazirine, (4E)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)





![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)
![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)

